molecular formula C25H26O6 B1246199 サンゲノールL CAS No. 329319-20-2

サンゲノールL

カタログ番号: B1246199
CAS番号: 329319-20-2
分子量: 422.5 g/mol
InChIキー: MCDFUBPTGYOGCC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

    Chemistry: Used as a model compound for studying flavonoid chemistry and reaction mechanisms.

    Biology: Investigated for its role in modulating biological pathways and cellular processes.

    Medicine: Demonstrated anti-cancer properties by inducing apoptosis and cell cycle arrest in cancer cells.

作用機序

Sanggenol L (San L) is a natural flavonoid present in the root barks of Morus alba . It has been reported to have anti-cancer activities in various cancer cells . This article will delve into the mechanism of action of Sanggenol L, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary targets of Sanggenol L are p53 , a tumor suppressor protein, and the PI3K/Akt/mTOR signaling pathway . These targets play crucial roles in cell cycle regulation and survival, making them key players in cancer progression.

Mode of Action

Sanggenol L interacts with its targets leading to the activation of p53 and the suppression of PI3K/Akt/mTOR signaling . The activation of p53 leads to cell cycle arrest, while the suppression of PI3K/Akt/mTOR signaling inhibits cell survival and proliferation .

Biochemical Pathways

The activation of p53 by Sanggenol L leads to the up-regulation of p21, a cyclin-dependent kinase inhibitor, resulting in the suppression of the cell cycle . This is evidenced by the down-regulation of CDK1/2, CDK4, CDK6, cyclin D1, cyclin E, cyclin A, and cyclin B1 .

On the other hand, the suppression of PI3K/Akt/mTOR signaling by Sanggenol L leads to the inhibition of cell survival and proliferation . This is marked by the down-regulation of PI3K, p-Akt, and p-mTOR .

Result of Action

The interaction of Sanggenol L with its targets leads to apoptosis and cell cycle arrest in cancer cells . This is evidenced by the induction of caspase-dependent apoptosis, marked by the up-regulation of PARP and Bax, and the down-regulation of procaspase-3, -8, -9, Bid, and Bcl-2 . Additionally, Sanggenol L induces caspase-independent apoptosis, as indicated by the up-regulation of AIF and Endo G on cytosol .

生化学分析

Biochemical Properties

Sanggenol L plays a crucial role in various biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. It has been shown to induce apoptosis and cell cycle arrest in cancer cells by modulating several key proteins and enzymes. For instance, Sanggenol L interacts with caspases, PARP, Bax, procaspase-3, -8, -9, Bid, and Bcl-2, leading to caspase-dependent apoptosis . Additionally, it influences the PI3K/Akt/mTOR signaling pathway, resulting in the down-regulation of PI3K, p-Akt, and p-mTOR .

Cellular Effects

Sanggenol L exerts significant effects on various cell types and cellular processes. In prostate cancer cells, it induces apoptosis and cell cycle arrest by up-regulating p53 and p21 while down-regulating CDK1/2, CDK4, CDK6, cyclin D1, cyclin E, cyclin A, and cyclin B1 . These changes lead to the suppression of cell proliferation and the induction of cell death. Furthermore, Sanggenol L has been observed to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and growth .

Molecular Mechanism

At the molecular level, Sanggenol L exerts its effects through several mechanisms. It induces caspase-dependent apoptosis by up-regulating PARP and Bax and down-regulating procaspase-3, -8, -9, Bid, and Bcl-2 . Additionally, it promotes caspase-independent apoptosis by up-regulating apoptosis-inducing factor (AIF) and endonuclease G (Endo G) in the cytosol . Sanggenol L also inhibits the PI3K/Akt/mTOR signaling pathway, leading to the down-regulation of PI3K, p-Akt, and p-mTOR . These molecular interactions collectively contribute to the compound’s anti-cancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sanggenol L have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Sanggenol L can induce sustained apoptosis and cell cycle arrest in cancer cells over extended periods

Dosage Effects in Animal Models

The effects of Sanggenol L vary with different dosages in animal models. At lower doses, the compound has been shown to induce apoptosis and inhibit cell proliferation without causing significant toxicity . At higher doses, Sanggenol L may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

Sanggenol L is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences the PI3K/Akt/mTOR signaling pathway, which plays a critical role in cellular metabolism and growth . Additionally, Sanggenol L’s interactions with caspases and other apoptotic proteins suggest its involvement in the regulation of metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, Sanggenol L is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are crucial for its biological activity

Subcellular Localization

Sanggenol L’s subcellular localization plays a significant role in its activity and function. The compound is known to localize in the cytosol, where it interacts with various apoptotic proteins and signaling molecules . Additionally, targeting signals and post-translational modifications may direct Sanggenol L to specific compartments or organelles, further influencing its biological effects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Sanggenol L typically involves the extraction from the root bark of Morus alba. The process includes solvent extraction followed by chromatographic techniques to isolate and purify the compound . Specific synthetic routes and reaction conditions for laboratory synthesis are not widely documented, indicating a reliance on natural extraction methods.

Industrial Production Methods

Industrial production of Sanggenol L is primarily based on large-scale extraction from Morus alba. The process involves harvesting the root bark, drying, and then using solvents like ethanol or methanol for extraction. The extract is then subjected to various purification steps, including filtration, evaporation, and chromatography .

化学反応の分析

Types of Reactions

Sanggenol L undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Sanggenol L, each with potentially unique pharmacological properties .

類似化合物との比較

Sanggenol L is part of a group of flavonoids found in Morus alba, including:

  • Sanggenol A
  • Sanggenol Q
  • Kuwanon T
  • Cyclomorusin
  • Sanggenon F
  • Sanggenol O
  • Sanggenon N

Compared to these compounds, Sanggenol L is unique due to its specific molecular structure and the distinct pharmacological activities it exhibits. Its ability to induce apoptosis and inhibit key signaling pathways in cancer cells sets it apart from other similar flavonoids .

生物活性

Sanggenol L, a flavonoid derived from the root bark of Morus alba, has garnered attention in recent years for its diverse biological activities, particularly in the context of cancer treatment. This article synthesizes recent research findings regarding the biological activity of Sanggenol L, focusing on its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

Sanggenol L exhibits its biological activity primarily through the induction of apoptosis and modulation of cell cycle progression. The compound has been shown to engage both caspase-dependent and caspase-independent pathways to trigger apoptotic cell death across different cancer types.

  • Caspase-Dependent Pathway : This pathway involves the activation of caspases, which are crucial for the execution of apoptosis. Studies indicate that Sanggenol L induces the up-regulation of pro-apoptotic proteins such as Bax and cleaved PARP while down-regulating anti-apoptotic proteins like Bcl-2 and procaspases (3, 8, and 9) .
  • Caspase-Independent Pathway : Sanggenol L also activates apoptosis-inducing factor (AIF) and Endo G, which contribute to DNA fragmentation and cell death independently of caspases .

Effects on Cancer Cell Lines

Sanggenol L has been tested against various cancer cell lines, demonstrating significant anti-cancer effects:

  • Prostate Cancer :
    • Sanggenol L significantly inhibited the growth of human prostate cancer cells (DU145, LNCap, RC-58T, PC-3) in a dose-dependent manner. The compound led to morphological changes indicative of apoptosis and reduced cell viability .
    • Mechanistically, it suppressed the PI3K/Akt/mTOR signaling pathway while activating p53, leading to cell cycle arrest and apoptosis .
  • Melanoma :
    • In studies involving melanoma skin cancer cells (B16, SK-MEL-2, SK-MEL-28), Sanggenol L treatment resulted in marked inhibition of cell growth and colony formation. Apoptotic characteristics were observed post-treatment, including nuclear condensation and increased apoptotic bodies .
  • Oral Squamous Cell Carcinoma (OSCC) :
    • Research indicated that Sanggenol L could prevent tumor formation in a hamster model induced by DMBA (7,12-dimethylbenz(a)anthracene). It reduced inflammatory markers and promoted apoptosis in oral tumors .
  • Myocardial Injury :
    • Beyond its anti-cancer properties, Sanggenol L has shown protective effects against lipopolysaccharide (LPS)-induced myocardial injury through its antioxidant and anti-inflammatory activities .

Data Summary

The following table summarizes key findings from various studies on Sanggenol L's biological activity:

Cancer Type Cell Lines Tested Mechanism Key Findings
Prostate CancerDU145, LNCap, RC-58T, PC-3Caspase-dependent & independent apoptosisSignificant growth inhibition; induced apoptosis via p53 activation
MelanomaB16, SK-MEL-2, SK-MEL-28Caspase-dependent & independent apoptosisInduced apoptotic characteristics; inhibited colony formation
Oral Squamous Cell CarcinomaDMBA-induced hamster modelChemoprevention via apoptosisReduced tumor incidence; improved inflammatory markers
Myocardial InjuryAnimal modelsAntioxidant & anti-inflammatoryReduced myocardial injury following treatment

Case Study 1: Prostate Cancer

In a controlled study using RC-58T human prostate cancer cells treated with varying concentrations of Sanggenol L (10–30 µM), researchers observed a significant increase in apoptotic markers after 48 hours. Flow cytometry analysis revealed a substantial rise in Annexin V-positive cells indicative of early apoptosis.

Case Study 2: Melanoma Treatment

A study investigating the effects of Sanggenol L on melanoma cells demonstrated that treatment led to a reduction in cell viability by over 50% after 48 hours at concentrations above 20 µM. The study also reported enhanced expression of pro-apoptotic factors following treatment.

特性

IUPAC Name

2-(2,4-dihydroxyphenyl)-5-hydroxy-8-methyl-8-(4-methylpent-3-enyl)-2,3-dihydropyrano[2,3-h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-14(2)5-4-9-25(3)10-8-17-22(31-25)13-20(29)23-19(28)12-21(30-24(17)23)16-7-6-15(26)11-18(16)27/h5-8,10-11,13,21,26-27,29H,4,9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDFUBPTGYOGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1(C=CC2=C(O1)C=C(C3=C2OC(CC3=O)C4=C(C=C(C=C4)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sanggenol L
Reactant of Route 2
Sanggenol L
Reactant of Route 3
Sanggenol L
Reactant of Route 4
Sanggenol L
Reactant of Route 5
Sanggenol L
Reactant of Route 6
Sanggenol L
Customer
Q & A

A: Sanggenol L appears to act through multiple mechanisms. Studies show that it triggers apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and inhibiting the NF-κB signaling pathway, which is often dysregulated in cancer [, ]. Additionally, Sanggenol L inhibits the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival that is frequently overactive in cancer [].

A: Sanggenol L has been shown to increase the activity of caspase-9 and caspase-3, which are crucial executioner enzymes in the caspase cascade leading to apoptosis []. Simultaneously, it suppresses the phosphorylation of IκBα and p65, key components of the NF-κB pathway, thereby inhibiting its activity []. This inhibition of NF-κB is significant because this pathway promotes cell survival and proliferation, often contributing to cancer development and resistance to therapy.

A: Research suggests that Sanggenol L exhibits cytotoxic and antiproliferative activity against a range of cancer cell lines. In vitro studies have demonstrated its efficacy against ovarian cancer cell lines (A2780, SKOV-3, and OVCAR-3) [], human prostate cancer cells [], and melanoma skin cancer cells [].

A: Yes, a study utilizing a hamster model of 7,12-dimethylbenz(a)anthracene (DMBA)-induced buccal pouch carcinogenesis demonstrated that oral administration of Sanggenol L (10 mg/kg body weight) significantly reduced tumor incidence []. The study also showed that Sanggenol L improved biochemical parameters, inhibited inflammatory markers (TNF-α, NF-κB, COX-2, iNOS), and induced apoptosis in the treated hamsters [].

A: Yes, Sanggenol L is a prenylated flavanone with the molecular formula C33H38O6 []. Its structure has been elucidated through spectroscopic methods including IR, UV, and NMR spectroscopy [, ]. Structurally, Sanggenol L is characterized as a Diels-Alder type adduct, formed through the cycloaddition of a dehydrogeranylflavanone and a prenylchalcone [].

A: Studies comparing Sanggenol L with other prenylated flavonoids and 2-arylbenzofurans isolated from Morus mongolica revealed that the flavanones, including Sanggenol L, generally exhibited higher cytotoxicity against human oral tumor cell lines (HSC-2 and HSG) compared to the 2-arylbenzofurans []. Notably, Sanggenol L and another Diels-Alder type flavanone, Sanggenon C, showed the most potent cytotoxic effects []. These findings highlight the importance of the flavanone core structure and the presence of specific prenyl groups for the anticancer activity of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。